molecular formula C17H13ClF3N3O B2935481 6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile CAS No. 478049-43-3

6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile

Cat. No. B2935481
CAS RN: 478049-43-3
M. Wt: 367.76
InChI Key: WYSSWELDYMNWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(2-Chlorophenyl)-2-morpholino-4-(trifluoromethyl)nicotinonitrile” is an organic molecule that contains a chlorophenyl group, a morpholino group, and a trifluoromethyl group attached to a nicotinonitrile core .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the nicotinonitrile core. The exact structure would depend on the specific synthetic steps used .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating morpholino group. The chlorophenyl group could potentially undergo further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and stability .

Scientific Research Applications

Chlorophenols and Environmental Remediation

Chlorophenols, structurally related to the chlorophenyl group in the query compound, are widely studied for their environmental persistence and toxicity. Research focuses on the degradation of chlorophenols using enzymatic approaches, highlighting the role of enzymes like laccases and peroxidases in the presence of redox mediators. These methods show promise for the remediation of chlorophenol-contaminated wastewater, suggesting a potential application area for structurally related compounds in enhancing environmental cleanup efforts (Husain & Husain, 2007).

Morpholine Derivatives and Pharmacological Interest

Morpholine and its derivatives, reflecting the morpholino moiety of the query compound, are explored for their broad pharmacological profiles. The review by Asif and Imran (2019) discusses the significance of morpholine in designing compounds with diverse pharmacological activities. This suggests that incorporating a morpholino group, as in the query compound, could lead to substances with potential therapeutic benefits, expanding research into novel drug development Asif & Imran, 2019.

Fluorinated Compounds and Environmental Concerns

The trifluoromethyl group in the query compound is a common feature in many industrial and pharmaceutical chemicals. Wang et al. (2019) review the environmental presence, toxicity, and degradation of novel fluorinated alternatives to legacy per- and polyfluoroalkyl substances (PFASs). These compounds, including hexafluoropropylene oxide dimer (HFPO-DA) and others, exhibit significant environmental persistence and toxicity, raising concerns about their safety. Research into the environmental behavior of these compounds can inform safer chemical design and regulatory policies, suggesting an area where the trifluoromethyl group's impact could be studied Wang et al., 2019.

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific toxicity data or safety information for this compound, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

6-(2-chlorophenyl)-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O/c18-14-4-2-1-3-11(14)15-9-13(17(19,20)21)12(10-22)16(23-15)24-5-7-25-8-6-24/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSSWELDYMNWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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